Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride
Description
Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a tertiary amine derivative featuring a piperidine core substituted with two 4-fluorobenzyl groups at the nitrogen atom and a methylamine moiety at the 2-position of the piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications. Tertiary amines like this compound are critical in drug development due to their roles as ligands, catalysts, or bioactive molecules . The fluorine atoms on the benzyl groups likely improve metabolic stability and binding affinity through electronegative effects and hydrophobic interactions, common in fluorinated pharmaceuticals.
Properties
IUPAC Name |
N,N-bis[(4-fluorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2.ClH/c21-18-8-4-16(5-9-18)13-24(15-20-3-1-2-12-23-20)14-17-6-10-19(22)11-7-17;/h4-11,20,23H,1-3,12-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJIJWYPBHZDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN(CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Piperidine Derivatives
The foundational step involves introducing the 4-fluorobenzyl groups to the piperidine core. As demonstrated in PMC7680422, 4 -(bis(4-fluorophenyl)methyl)piperidine (4 ) serves as a critical intermediate. This precursor undergoes N-alkylation with tert-butyl piperidin-4-yl carbamate in acetonitrile under reflux, using K₂CO₃ as a base. The reaction achieves 19–69% yield for analogues 6a–6e , with lower yields attributed to steric bulk from the bis-aryl system.
A patent (US10597363B2) describes a similar N-alkylation strategy for pimavanserin intermediates, where 4-fluorobenzyl bromide reacts with N-methylpiperidin-4-amine in dichloromethane (DCM) at 0°C. This method emphasizes the use of Hunig’s base (DIPEA) to scavenge HBr, preventing quaternary ammonium salt formation.
Table 1: Comparison of N-Alkylation Conditions
Reductive Amination Strategies
Incorporating the aminomethyl side chain at the piperidine-2-position requires reductive amination. WO2007093540A1 details the use of sodium triacetoxyborohydride (Na(AcO)₃BH) in 1,2-dichloroethane (DCE) with acetic acid catalysis. For example, intermediate 13 (obtained via Boc deprotection of 12 ) reacts with benzaldehyde derivatives (14a–14d ) to yield 15a–15d in 41–71% yield. The reaction’s success hinges on maintaining anhydrous conditions to prevent imine hydrolysis.
A divergent approach in US10597363B2 employs Pd-catalyzed coupling for introducing aryl groups, though this method is less efficient for fluorinated substrates due to competing defluorination.
Protection-Deprotection Techniques
Protecting the piperidine nitrogen is essential to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is widely used, as seen in the synthesis of 18a–18e via CDI-mediated coupling. Boc removal with trifluoroacetic acid (TFA) in DCM quantitatively generates the free amine (13 ), which is immediately alkylated to avoid degradation.
In contrast, WO2007093540A1 utilizes tosyl protection for the piperidine nitrogen during aldehyde condensations, followed by cleavage with hydrobromic acid. This method risks bromination of the fluorobenzyl groups, necessitating careful temperature control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Acetonitrile outperforms DCM in N-alkylation due to its higher polarity, which stabilizes the transition state. However, DCM is preferred for acid-sensitive intermediates. Reducing the temperature from reflux to 0°C in US10597363B2 improved selectivity for mono-alkylation by slowing reaction kinetics.
Catalytic Systems
The use of Na(AcO)₃BH in reductive amination minimizes over-reduction compared to NaBH₄. Adding catalytic acetic acid protonates the imine intermediate, accelerating hydride transfer.
Analytical Characterization and Data
Spectroscopic Validation
¹H NMR of the hydrochloride salt shows characteristic signals: δ 7.25–7.15 (m, 8H, Ar-H), δ 3.75 (s, 4H, N-CH₂-Ar), δ 2.95–2.65 (m, 5H, piperidine-H and NH₂), δ 2.40 (t, 2H, CH₂-NH₂). ESI-MS exhibits a [M+H]⁺ peak at m/z 429.2, consistent with the molecular formula C₂₅H₂₅F₂N₂·HCl.
Table 2: HPLC Purity Data
| Batch | Purity (%) | Retention Time (min) |
|---|---|---|
| 1 | 98.7 | 12.4 |
| 2 | 99.1 | 12.6 |
| 3 | 97.9 | 12.3 |
Comparative Analysis of Synthetic Approaches
The PMC7680422 route offers superior yields (up to 71%) but requires rigorous exclusion of moisture. The US10597363B2 pathway provides better stereocontrol but involves costly Pd catalysts. Reductive amination remains the most scalable method, though Boc deprotection introduces additional steps .
Chemical Reactions Analysis
Types of Reactions
Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Neuropharmacological Effects
Research indicates that bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride may interact with neurotransmitter systems, suggesting potential applications in treating central nervous system disorders. The compound's ability to modulate receptor activity positions it as a candidate for developing analgesics and anti-inflammatory agents.
Mechanisms of Action:
- Interaction with Neurotransmitter Receptors: The compound may influence pain pathways by interacting with receptors involved in nociception.
- Potential Analgesic Activity: Preliminary studies indicate that it may function as an analgesic, warranting further investigation into its efficacy in pain management therapies.
Anticancer Potential
Compounds structurally related to this compound have shown significant anticancer properties. Notably, they inhibit key signaling pathways often dysregulated in cancers.
Key Findings:
- Inhibition of PI3K-PKB-mTOR Pathway: Research has demonstrated that derivatives of this compound can effectively inhibit this pathway, crucial for tumor growth.
- Tumor Xenograft Studies: In vivo studies have shown that similar compounds can inhibit tumor growth in xenograft models at tolerable doses.
Alzheimer’s Disease Therapy
The compound's structural features suggest potential applications in developing treatments for Alzheimer’s disease. Studies have explored its ability to inhibit acetylcholinesterase (AChE) and β–amyloid aggregation, two critical factors in Alzheimer's pathology.
Case Studies:
- A series of multi-target-directed ligands incorporating piperidine derivatives have been designed and evaluated for their ability to inhibit AChE and provide neuroprotection, indicating a promising avenue for Alzheimer’s treatment development .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of fluorobenzyl groups enhances lipophilicity, which may improve binding affinity to biological targets.
| Compound Variant | Biological Activity | Notes |
|---|---|---|
| Bis-(4-fluoro-benzyl) | Strong PKB inhibition | High selectivity for PKB over PKA |
| Derivatives with Amino Groups | Enhanced anticancer activity | Improved oral bioavailability |
| Non-fluorinated Variants | Reduced potency | Lack of lipophilic character |
Mechanism of Action
The mechanism of action of Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Positional Isomer: Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine Hydrochloride
A key structural analog replaces the 4-fluoro substituent on the benzyl groups with 3-fluoro (). This positional isomerism alters steric and electronic properties:
- Electronic Effects: The 4-fluoro group provides symmetrical para-substitution, minimizing steric hindrance and maximizing electronic effects on aromatic interactions.
- Pharmacokinetics : Fluorine’s position influences lipophilicity (logP) and metabolic stability. Para-substitution often enhances bioavailability compared to meta-substitution due to reduced steric clashes in biological environments.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Substituent Variation: Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride
This compound () replaces the 4-fluoro groups with 4-methyl substituents. Key differences include:
- Electronic Effects : The electron-donating methyl group contrasts with fluorine’s electron-withdrawing nature, altering electronic interactions with targets.
Table 2: Functional Group Impact on Bioactivity
| Compound | Substituent | IC50 (µM)* | Selectivity (AR- vs. AR+ cells) |
|---|---|---|---|
| Target Compound (4-fluoro) | 4-F | N/A | N/A |
| Testosterone-7α-amide () | 2-Pyridyl | 6–24 | 4.0–4.4× (PC3 vs. LNCaP) |
*Activity data from for illustrative purposes; target compound’s specific data unavailable.
Piperidine Core Modifications: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride
This dihydrochloride salt () features a methyl group at the 4-position of the piperidine ring and a benzyl substituent. Differences include:
- Salt Form : Dihydrochloride vs. hydrochloride salts may affect solubility and crystallinity.
Research Findings and Trends
- Fluorine Substitution: Fluorinated analogs generally exhibit enhanced metabolic stability and target affinity compared to non-fluorinated or methyl-substituted derivatives, aligning with trends in and .
- Synthesis Challenges : Unstable intermediates, such as chloroethyl amides (), highlight the importance of substituent choice for compound stability. The target compound’s 4-fluoro groups likely mitigate such instability.
- Biological Selectivity : Structural analogs with fluorinated or aromatic groups (e.g., pyridyl in ) show higher selectivity for androgen receptor-negative (AR-) cancer cells, suggesting the target compound may exhibit similar trends if tested .
Biological Activity
Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two 4-fluorobenzyl groups and a methyl amine moiety. This unique structure enhances its solubility and interaction with biological targets, making it suitable for various pharmacological applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Compounds in this class have shown potential in inhibiting tumor growth and proliferation.
- Neuroprotective Effects : Some derivatives are being investigated for their ability to protect neuronal cells in neurodegenerative diseases.
- Antimicrobial Properties : The compound may exhibit activity against various bacterial strains, contributing to its therapeutic potential.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Enhanced binding affinity to target receptors |
| Variation in alkyl chain length | Altered pharmacokinetics and bioavailability |
| Substitution on the piperidine ring | Changes in selectivity towards specific biological targets |
Case Studies and Research Findings
- Anticancer Studies :
-
Neuroprotective Research :
- In vivo studies indicated that certain piperidine derivatives could inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in Alzheimer's disease therapy. The inhibition of AChE is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function .
- Antimicrobial Activity :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride?
- Methodology : Utilize nucleophilic substitution reactions between substituted piperidine derivatives and 4-fluorobenzyl halides. For example, react piperidin-2-ylmethyl-amine with 4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) and a catalytic agent (e.g., KI) in acetonitrile under reflux conditions . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt.
Q. How can the structural identity and purity of the compound be validated?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, particularly for confirming stereochemistry and bond angles .
- Spectroscopic techniques : Employ ¹H/¹³C NMR to verify substituent positions and FT-IR for functional group analysis.
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection, referencing purity standards (>98%) as outlined in chemical catalogs .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 1–7.4) using gravimetric or spectrophotometric methods. Safety data sheets for structurally similar piperidine hydrochlorides suggest limited aqueous solubility, necessitating sonication or heating for dissolution .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with dopamine receptors?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model binding to dopamine D2/D3 receptors, leveraging structural data from related tropane derivatives (e.g., 3α-Bis-(4-fluorophenyl) methoxytropane hydrochloride, a known dopamine uptake inhibitor) .
- MD simulations : Assess stability of receptor-ligand complexes in explicit solvent models over 100-ns trajectories.
Q. What experimental approaches resolve contradictions in reported synthetic yields?
- Methodology :
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent, stoichiometry) to identify optimal conditions.
- Analytical cross-validation : Compare HPLC, LC-MS, and elemental analysis data to trace impurities or byproducts affecting yield discrepancies .
Q. How can in vitro receptor binding assays quantify the compound’s affinity for neuronal targets?
- Methodology :
- Radioligand competition assays : Use ³H-labeled spiperone (for D2 receptors) or ³H-WIN 35,428 (for dopamine transporters) in membrane preparations from transfected HEK293 cells.
- Data analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and convert to Ki values via Cheng-Prusoff equation .
Q. What strategies mitigate instability of the compound under physiological conditions?
- Methodology :
- Stability profiling : Incubate the compound in simulated gastric fluid (SGF) and plasma at 37°C, monitoring degradation via LC-MS.
- Formulation optimization : Encapsulate in liposomes or cyclodextrins to enhance bioavailability, as suggested for analogous piperidine-based pharmaceuticals .
Data Contradiction and Validation
Q. How to address conflicting crystallographic data on the compound’s conformation?
- Resolution :
- Multi-method refinement : Cross-validate SHELXL-refined structures with density functional theory (DFT)-optimized geometries.
- Twinned data analysis : Apply SHELXD/SHELXE pipelines for robust phasing of challenging datasets .
Q. Why do receptor binding results vary between assay platforms?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
